Ethanol, 2,2'-(octylimino)bis-
CAS No.: 15520-05-5
Cat. No.: VC21022861
Molecular Formula: C12H27NO2
Molecular Weight: 217.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15520-05-5 |
---|---|
Molecular Formula | C12H27NO2 |
Molecular Weight | 217.35 g/mol |
IUPAC Name | 2-[2-hydroxyethyl(octyl)amino]ethanol |
Standard InChI | InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3 |
Standard InChI Key | QZQNMMLYACBCMJ-UHFFFAOYSA-N |
SMILES | CCCCCCCCN(CCO)CCO |
Canonical SMILES | CCCCCCCCN(CCO)CCO |
Introduction
Chemical Identity and Nomenclature
Ethanol, 2,2'-(octylimino)bis- is identified by the CAS Registry Number 15520-05-5 and European Community (EC) Number 239-555-0 . The compound is known by several synonyms in scientific literature and industry, reflecting its chemical structure and functional properties.
Basic Identifiers
Parameter | Value |
---|---|
CAS Number | 15520-05-5 |
Molecular Formula | C₁₂H₂₇NO₂ |
Molecular Weight | 217.35 g/mol |
EINECS | 239-555-0 |
HS Code | 2922199090 |
Structural Characteristics
Molecular Structure
The compound features a central nitrogen atom bonded to an octyl chain and two ethanol groups. This structure confers its distinctive amphiphilic properties, with the octyl chain providing hydrophobicity and the ethanol groups contributing hydrophilicity. The structure can be represented by various notations:
Notation Type | Representation |
---|---|
InChI | InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3 |
InChI Key | QZQNMMLYACBCMJ-UHFFFAOYSA-N |
SMILES | OCCN(CCO)CCCCCCCC |
Canonical SMILES | OCCN(CCO)CCCCCCCC |
Structural Features
The presence of the octyl chain provides significant hydrophobic character, while the two hydroxyl groups enable hydrogen bonding and enhance solubility in polar solvents. The tertiary amine functional group serves as both a potential hydrogen bond acceptor and a site for coordination with metals and other electrophilic species .
Physical and Chemical Properties
Ethanol, 2,2'-(octylimino)bis- exhibits a specific set of physicochemical properties that influence its behavior in various applications and environmental contexts.
Physical Properties
Chemical Reactivity
The chemical reactivity of Ethanol, 2,2'-(octylimino)bis- is primarily determined by its functional groups:
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The hydroxyl groups can participate in esterification reactions, forming esters when reacted with carboxylic acids or acyl halides.
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The tertiary amine nitrogen can undergo quaternization reactions with alkyl halides to form quaternary ammonium salts.
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The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions through its nitrogen and oxygen atoms .
Synthesis and Manufacturing
The synthesis of Ethanol, 2,2'-(octylimino)bis- typically involves nucleophilic substitution reactions between octylamine and ethylene oxide or similar precursors.
Common Synthetic Routes
The predominant industrial method involves the reaction of octylamine with ethylene oxide in controlled conditions:
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Nucleophilic addition of ethylene oxide to octylamine
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Careful control of stoichiometry (2:1 ethylene oxide to octylamine ratio) to prevent over-alkylation
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Temperature control (typically 50-80°C) and inert atmosphere to minimize side reactions
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Purification through distillation or recrystallization techniques
Industrial Applications
Ethanol, 2,2'-(octylimino)bis- finds applications across multiple industries due to its unique amphiphilic properties.
Primary Industrial Uses
Industry | Application | Function |
---|---|---|
Lubricants | Petroleum lubricating oils and greases | Additive for improved performance |
Surfactants | Various formulations | Emulsifier and wetting agent |
Corrosion Inhibition | Metal treatment | Protective coating formation |
Personal Care | Cosmetic formulations | Emulsifying agent |
Textiles | Processing aids | Wetting and softening agent |
Wood Treatment | Preservation formulations | Biocidal component |
Specialized Applications
The compound has demonstrated utility in specialized applications:
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As a component in biocidal formulations, leveraging its ability to disrupt microbial membranes
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In paint and coating formulations, providing improved wetting and adhesion properties
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In metalworking fluids, offering both lubrication and corrosion protection properties
Toxicological Profile
The toxicological assessment of Ethanol, 2,2'-(octylimino)bis- reveals important safety considerations for handling and application.
Acute Toxicity
Test Type | Species | Result | Classification |
---|---|---|---|
Oral LD₅₀ | Rat (female) | 1,157 mg/kg bw | Harmful if swallowed |
Dermal LD₅₀ | Rat | > 2,000 mg/kg bw | Low acute toxicity |
Inhalation LC₅₀ | - | 22 mg/L | Harmful to fish |
Irritation and Sensitization
Test Type | Result | Classification |
---|---|---|
Skin irritation | Irritant (reversible within 7 days) | Skin irritant |
Eye irritation | Severely irritating (effects not reversible within 7 days) | Severe eye irritant |
Skin sensitization | Non-sensitizing in guinea pig maximization test | Non-sensitizer |
Repeated Dose Toxicity
In a 28-day oral toxicity study in rats, a No Observed Adverse Effect Level (NOAEL) was established at 500 mg/kg bw/day, indicating no adverse systemic toxicity at all tested doses .
Genotoxicity and Mutagenicity
Based on the weight of evidence from these studies, Ethanol, 2,2'-(octylimino)bis- is considered non-mutagenic and non-genotoxic .
Reproductive and Developmental Toxicity
In a reproductive/developmental toxicity screening test in rats with dosing up to 54 days, the NOAEL for both systemic toxicity and reproductive/developmental toxicity was established as > 320 mg/kg bw/day, indicating no toxicologically relevant adverse effects at all dose levels tested .
Environmental Hazard Assessment
Ecotoxicological Profile
Test Organism | Endpoint | Result | Classification |
---|---|---|---|
Fish | LC₅₀ | 22 mg/L | Harmful to fish |
Daphnia | EC₅₀ | 19.1 mg/L | Harmful to aquatic invertebrates |
Algae | ErC₅₀ | 1.35 mg/L | Toxic to algal growth |
Algae | NOEC | 0.253 mg/L | Toxic to algal growth |
Bacteria | IC₅₀ | 328 mg/L | Not harmful to bacterial respiration |
Environmental Fate
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Acute Category 2: Toxic to aquatic life
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Chronic Category 3: Harmful to aquatic life with long-lasting effects
Hazard Statement | Classification | Symbol |
---|---|---|
H302 | Harmful if swallowed [Warning Acute toxicity, oral] | Warning |
Comparative Analysis with Related Compounds
Structural Comparisons
Ethanol, 2,2'-(octylimino)bis- (CAS: 15520-05-5) can be compared with structurally related compounds:
Compound | CAS Number | Key Structural Difference | Functional Impact |
---|---|---|---|
Ethanol, 2,2'-(butylimino)bis- | 102-79-4 | Shorter alkyl chain (butyl vs. octyl) | Increased water solubility, reduced surface activity |
2,2′-[(Octylimino)bis(2,1-ethanediyloxy)]bis[ethanol] | 68003-29-2 | Additional ethanediyloxy groups | Enhanced hydrophilicity, different surfactant properties |
Ethanolamine | Various | Simple amine; lacks hydrophobic properties | More hydrophilic, different application profile |
Octylamine | Various | Lacks hydroxyl groups | More hydrophobic, limited solubility in water |
Current Research and Future Perspectives
While specific current research on Ethanol, 2,2'-(octylimino)bis- is limited in the provided sources, its structural and functional characteristics suggest several promising areas for future investigation:
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Development of environmentally friendly surfactant formulations with reduced aquatic toxicity
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Exploration of its potential as a more sustainable alternative to traditional corrosion inhibitors
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Investigation of its application in novel drug delivery systems, leveraging its amphiphilic nature
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Study of its coordination chemistry for potential catalytic applications
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Optimization of synthetic routes to improve yield and reduce environmental impact
The unique combination of hydrophilic and hydrophobic properties positions this compound as an interesting candidate for continued research in various fields of applied chemistry.
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